Chloromethane

Catalog No.
S567258
CAS No.
74-87-3
M.F
CH3Cl
M. Wt
50.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethane

CAS Number

74-87-3

Product Name

Chloromethane

IUPAC Name

chloromethane

Molecular Formula

CH3Cl

Molecular Weight

50.49 g/mol

InChI

InChI=1S/CH3Cl/c1-2/h1H3

InChI Key

NEHMKBQYUWJMIP-UHFFFAOYSA-N

SMILES

CCl

Solubility

Slightly soluble (NTP, 1992)
0.11 M
In water, 5040 mg/L at 25 °C
Solubility at 20 °C (mL/100 mL): benzene 4723, carbon tetrachloride 3756, glacial acetic acid 3679, ethanol 3740; miscible with chloroform, ether
Soluble in ethanol; miscible with ethyl ether, acetone, benzene and chloroform
Solubility in water, g/100ml at 25 °C: 0.5
0.5%

Synonyms

Chloride, Methyl, Chloromethane, Methyl Chloride

Canonical SMILES

CCl

Organic Synthesis:

  • Methylating agent: Chloromethane is a valuable reagent for introducing a methyl group (CH₃) to various organic molecules. This process, known as methylation, plays a crucial role in the synthesis of various pharmaceuticals, agrochemicals, and other complex organic compounds.
  • Chlorinating agent: Chloromethane can also act as a chlorinating agent, replacing other functional groups with a chlorine atom (Cl). This property is useful in modifying the reactivity and properties of organic molecules for specific research purposes.

Analytical Chemistry:

  • Solvent: Due to its non-polar character and relatively low boiling point, chloromethane is a suitable solvent for various non-polar and slightly polar compounds. It finds use in analytical techniques like chromatography for separating and purifying these compounds.
  • Internal standard: The consistent chemical shift and peak intensity of chloromethane in nuclear magnetic resonance (NMR) spectroscopy make it a valuable internal standard. This allows researchers to calibrate their instruments, ensure consistency in measurements, and quantify other compounds present in the sample.

Material Science Research:

  • Precursor for organometallic compounds: Chloromethane serves as a precursor for the synthesis of various organometallic compounds, which are molecules containing a metal-carbon bond. These compounds have diverse applications in catalysis, materials science, and other research areas.
  • Studying atmospheric interactions: Chloromethane is a minor component of the atmosphere, and its presence influences various atmospheric processes. Researchers use it to study these interactions, including its role in ozone depletion and cloud formation.

Chloromethane, also known as methyl chloride, is an organic compound with the chemical formula CH₃Cl. It is a colorless, flammable gas with a slightly sweet odor, detectable at potentially toxic levels. Historically, chloromethane was widely used as a refrigerant and in the production of lead-based gasoline additives, but due to its toxicity, these applications have largely been phased out. Chloromethane is primarily produced synthetically for industrial uses and is classified as a haloalkane .

Chloromethane is a hazardous compound with several safety concerns:

  • Toxicity: Exposure to chloromethane can cause central nervous system depression, dizziness, nausea, and in severe cases, respiratory failure and death.
  • Flammability: Chloromethane is highly flammable and can readily ignite, posing a fire hazard [].
  • Reactivity: Chloromethane reacts with strong oxidizing agents and can decompose violently under high temperatures or pressure.

Safety Precautions:

  • Always handle chloromethane in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.
  • Store chloromethane in a cool, dry, and well-ventilated location away from heat sources and incompatible chemicals.

Data:

  • The National Institute for Occupational Safety and Health (NIOSH) recommends a recommended exposure limit (REL) of 50 ppm (parts per million) for chloromethane in the workplace.

  • Synthesis Reaction: The most common method of producing chloromethane involves the reaction of methanol with hydrogen chloride:
    CH3OH+HClCH3Cl+H2O\text{CH}_3\text{OH}+\text{HCl}\rightarrow \text{CH}_3\text{Cl}+\text{H}_2\text{O}
  • Chlorination: Chloromethane can be produced by chlorinating methane at elevated temperatures:
    CH4+Cl2CH3Cl+HCl\text{CH}_4+\text{Cl}_2\rightarrow \text{CH}_3\text{Cl}+\text{HCl}
  • Further Reactions: Chloromethane can undergo further chlorination to yield dichloromethane (methylene chloride), trichloromethane (chloroform), and tetrachloromethane (carbon tetrachloride) when reacted with chlorine .

Chloromethane exhibits significant biological activity, particularly in its effects on human health. Inhalation of chloromethane can lead to central nervous system effects similar to intoxication, including dizziness, confusion, and respiratory difficulties. Chronic exposure has been linked to potential birth defects in animal studies, although conclusive evidence in humans remains unproven. Additionally, chloromethane has been detected in various biological systems and environments, indicating its broader ecological impact .

Chloromethane is synthesized primarily through two methods:

  • Reaction of Methanol and Hydrogen Chloride: This method involves bubbling hydrogen chloride gas through boiling methanol, often using a zinc chloride catalyst or passing combined vapors over an alumina catalyst at high temperatures (around 350 °C) to improve yield.
  • Chlorination of Methane: This method involves heating methane with chlorine gas at temperatures exceeding 400 °C. While this process produces chloromethane, it also generates more highly chlorinated byproducts such as dichloromethane and chloroform .

Chloromethane has several industrial applications:

  • Chemical Intermediate: It serves as a key intermediate in the production of silicone polymers and other organosilicon compounds.
  • Solvent: Used as a solvent in the manufacture of butyl rubber and other materials.
  • Methylating Agent: Employed in organic synthesis for methylation reactions.
  • Extractant: Utilized for extracting greases, oils, and resins.
  • Propellant: Functions as a propellant and blowing agent in polystyrene foam production.
  • Anesthetic: Occasionally used as a local anesthetic .

Research on chloromethane interactions focuses on its toxicological effects and environmental impact. Studies have shown that exposure can lead to serious health issues, including central nervous system depression and potential mutagenic effects. Furthermore, chloromethane's presence in natural environments suggests interactions with various biological systems, indicating its ecological significance .

Chloromethane shares similarities with several other haloalkanes. Here are some comparable compounds:

Compound NameChemical FormulaKey UsesToxicity Level
DichloromethaneCH₂Cl₂Solvent, paint stripperModerate toxicity
Trichloromethane (Chloroform)CHCl₃Solvent, anestheticHigh toxicity
TetrachloromethaneCCl₄Solvent, fire extinguisherVery high toxicity
BromoformCHBr₃Solvent for organic compoundsHigh toxicity
IodomethaneCH₃IMethylating agentModerate toxicity

Uniqueness of Chloromethane

Chloromethane is unique due to its specific applications as a methylating agent and its historical use as a refrigerant. Its relatively simple structure allows it to participate in various

Atomic Structure and Bonding Characteristics

Chloromethane adopts a tetrahedral molecular geometry consistent with sp³ hybridization of the central carbon atom [2]. The molecule belongs to the C₃ᵥ point group, possessing three-fold rotational symmetry and three mirror planes containing the carbon-chlorine bond axis [5]. The carbon atom forms four single bonds: three carbon-hydrogen bonds and one carbon-chlorine bond [4].

The electronegativity difference between carbon (2.6) and chlorine (3.2) creates a polar covalent bond, resulting in a significant dipole moment of 1.9 Debye [5]. This polarity affects the molecular geometry, causing deviation from ideal tetrahedral angles. The hydrogen-carbon-hydrogen bond angles measure approximately 110.5 degrees, while the hydrogen-carbon-chlorine bond angles are compressed to 108.5 degrees due to the larger size and electronegativity of the chlorine atom [5].

Bond lengths in chloromethane reflect the relative sizes of the constituent atoms [4]. The carbon-hydrogen bonds measure approximately 1.09 Ångströms, while the carbon-chlorine bond extends to about 1.78 Ångströms [5]. The carbon-chlorine bond energy is approximately 350 kilojoules per mole, which is relatively weak compared to carbon-hydrogen bonds at roughly 410 kilojoules per mole [31]. This bond weakness contributes to the compound's reactivity under certain conditions [31].

Table 1: Bond Parameters and Molecular Geometry of Chloromethane

Bond ParameterValue
C-H Bond Length (Å)~1.09
C-Cl Bond Length (Å)~1.78
H-C-H Bond Angle (°)110.5
H-C-Cl Bond Angle (°)108.5
C-H Bond Energy (kJ/mol)~410
C-Cl Bond Energy (kJ/mol)~350

Thermodynamic Properties and Phase Behavior

Chloromethane exhibits distinctive thermodynamic properties that govern its phase behavior across different temperature and pressure conditions [8]. The compound has a melting point of -97.4°C and a boiling point of -23.8°C at standard atmospheric pressure [36]. These relatively low transition temperatures reflect the molecular mass and intermolecular forces present in the compound [14].

The critical temperature of chloromethane is 143°C with a corresponding critical pressure of 6714.4 kilopascals [8] [13]. At the triple point, chloromethane exists at 175.43 Kelvin and 870 Pascals, representing the unique temperature and pressure at which solid, liquid, and gas phases coexist in equilibrium [8].

Thermochemical data reveal that chloromethane has a standard enthalpy of formation of -83.68 kilojoules per mole in the gas phase and -86.37 kilojoules per mole in the liquid phase [41]. The standard entropy of the gas phase is 234.36 joules per mole per Kelvin [42]. The enthalpy of vaporization is 21.535 kilojoules per mole at -24.21°C, with a corresponding entropy of vaporization of 86.51 joules per mole per Kelvin [8]. The enthalpy of fusion measures 6.43 kilojoules per mole with an entropy of fusion of 36.66 joules per mole per Kelvin [8].

Heat capacity values depend on the phase and temperature [42]. For the gas phase at 298 Kelvin, the heat capacity is approximately 50.5 joules per mole per Kelvin, while the liquid phase at 15°C exhibits a heat capacity of 81.2 joules per mole per Kelvin [8] [42].

Table 2: Thermodynamic Properties of Chloromethane

PropertyValue
Standard Enthalpy of Formation (gas) (kJ/mol)-83.68
Standard Enthalpy of Formation (liquid) (kJ/mol)-86.37
Standard Entropy (gas) (J/mol·K)234.36
Heat Capacity (gas, Cp) (J/mol·K)~50.5 (at 298 K)
Heat Capacity (liquid, Cp) (J/mol·K)81.2 (at 15°C)
Enthalpy of Vaporization (kJ/mol)21.535 (at -24.21°C)
Entropy of Vaporization (J/mol·K)86.51 (at -24.21°C)
Enthalpy of Fusion (kJ/mol)6.43
Entropy of Fusion (J/mol·K)36.66
Triple Point Temperature (K)175.43
Triple Point Pressure (Pa)870

The vapor pressure of chloromethane is notably high, reaching 506.1 kilopascals at 20°C [38]. This high vapor pressure indicates rapid evaporation and volatilization from liquid surfaces [29]. The compound's density in the liquid phase at -24°C is 1.003 grams per milliliter [36]. Water solubility at 25°C is 5.32 grams per liter, demonstrating moderate hydrophilicity despite the presence of the hydrophobic chlorine substituent [38].

Spectroscopic Profiles (Infrared, Raman, Nuclear Magnetic Resonance)

Infrared and Raman Spectroscopy

Chloromethane exhibits characteristic vibrational modes that can be analyzed through both infrared and Raman spectroscopy [17] [21]. The molecular symmetry of C₃ᵥ predicts six fundamental vibrational modes: three totally symmetric A₁ modes and three doubly degenerate E modes [18] [21].

The symmetric stretching mode of the methyl group (ν₁) appears at 2967.78 wavenumbers in the infrared spectrum [18]. The symmetric deformation mode of the methyl group (ν₂) occurs at 1354.9 wavenumbers [18]. The carbon-chlorine stretching mode (ν₃) is observed at 732.1 wavenumbers [18]. These A₁ modes are both infrared and Raman active [21].

The doubly degenerate E modes include the asymmetric stretching of the methyl group (ν₄) at approximately 3054 wavenumbers [21]. The asymmetric deformation modes of the methyl group (ν₅) appear around 1455 wavenumbers [21]. The methyl rocking modes (ν₆) occur near 1017 wavenumbers [21]. All vibrational modes in chloromethane are both infrared and Raman active due to the lack of a center of symmetry [21].

High-resolution far-infrared spectroscopy has enabled detailed analysis of the rotational-vibrational structure of chloromethane [19]. Studies using Fourier transform spectrometers have analyzed both ³⁵Cl and ³⁷Cl isotopologues, providing comprehensive spectral databases for atmospheric and analytical applications [19].

Table 3: Vibrational Frequencies and Spectroscopic Activity of Chloromethane

ModeSymmetryFrequency (cm⁻¹)IR ActiveRaman Active
ν₁ (CH₃ symmetric stretch)A₁2967.78YesYes
ν₂ (CH₃ symmetric deform)A₁1354.9YesYes
ν₃ (CCl stretch)A₁732.1YesYes
ν₄ (CH₃ asymmetric stretch)E3054YesYes
ν₅ (CH₃ asymmetric deform)E1455YesYes
ν₆ (CH₃ rock)E1017YesYes

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of chloromethane provides detailed information about the molecular structure and dynamics [26] [28]. The ¹H nuclear magnetic resonance spectrum shows a characteristic singlet at 3.06 parts per million, corresponding to the three equivalent methyl protons [51]. This chemical shift is significantly downfield compared to typical alkyl protons due to the electron-withdrawing effect of the chlorine atom [51].

The ¹³C nuclear magnetic resonance spectrum exhibits a signal at approximately 25-30 parts per million for the carbon atom [26]. In proton-coupled spectra, this signal appears as a quartet due to coupling with the three equivalent protons, with a coupling constant of approximately 150 Hertz [26]. The chemical shift reflects the deshielding effect of the chlorine substituent [28].

Chlorine nuclear magnetic resonance can be observed using both ³⁵Cl and ³⁷Cl nuclei [27]. However, these signals are typically very broad due to quadrupolar relaxation effects [27]. The ³⁵Cl nucleus is more sensitive than ³⁷Cl, although both yield broad resonances that limit their analytical utility for structural determination [27].

Advanced nuclear magnetic resonance techniques have been employed to study chloromethane in host-guest complexes [26] [28]. Variable temperature experiments reveal exchange processes between free and bound chloromethane molecules [26]. Relaxation measurements provide information about molecular mobility and dynamics in different environments [28].

Table 4: Nuclear Magnetic Resonance Data for Chloromethane

NucleusChemical Shift (ppm)MultiplicityNotes
¹H (methyl protons)3.06SingletDeshielded by Cl
¹³C (carbon)~25-30Quartet (in ¹H-coupled)J_CH coupling ~150 Hz
³⁵Cl (chlorine)Variable (broad)Very broadQuadrupolar broadening
³⁷Cl (chlorine)Variable (broad)Very broadLess sensitive than ³⁵Cl

Reactivity and Chemical Stability

Chloromethane demonstrates thermal stability under normal conditions but exhibits reactivity under specific circumstances [13] [30]. The compound remains stable at room temperature and decomposes only when heated above 400°C, even in the presence of most metals [13]. The self-ignition temperature in air is 632°C when measured in steel apparatus [16].

The carbon-chlorine bond in chloromethane has relatively low binding energy compared to other carbon-halogen bonds, contributing to its chemical reactivity [31]. This weak bond facilitates various substitution and elimination reactions under appropriate conditions [30]. Hydrolysis reactions produce methanol and hydrogen chloride, although the reaction rate is negligible under neutral or acidic conditions at room temperature [13]. Strong alkaline conditions accelerate hydrolysis, reducing the half-life from decades to months [13].

Chloromethane readily participates in organometallic reactions with elements such as lithium, magnesium, zinc, and aluminum [13]. These reactions form important synthetic intermediates for organic synthesis [30]. The compound can undergo photochemical reactions when exposed to ultraviolet radiation, particularly in the presence of molecular oxygen [15].

Atmospheric degradation of chloromethane occurs primarily through reaction with hydroxyl radicals, with a half-life of approximately 445 days [29]. The main degradation products include hydrogen chloride, carbon monoxide, carbon dioxide, formyl chloride, and hydrogen peroxide [34]. These atmospheric reactions contribute to natural chlorine cycles in the stratosphere [15].

Table 5: Basic Physicochemical Properties of Chloromethane

PropertyValue
Molecular FormulaCH₃Cl
Molecular Weight (g/mol)50.488
Melting Point (°C)-97.4
Boiling Point (°C)-23.8
Density at -24°C (g/mL)1.003
Vapor Pressure at 20°C (kPa)506.1
Critical Temperature (°C)143
Critical Pressure (kPa)6714.4
Dipole Moment (D)1.9
Refractive Index (at -23.7°C)1.3712
Water Solubility at 25°C (g/L)5.32

Chloromethane exhibits reactivity toward strong oxidizers, with violent reactions possible under certain conditions [16]. The compound is thermally stable compared to other chlorinated methanes, with chloroform being significantly more thermally labile under both oxidative and pyrolytic conditions [31]. This relative stability makes chloromethane useful as a chemical intermediate in industrial processes [30].

Environmental degradation pathways include microbial processes mediated by methylotrophic communities in terrestrial environments [32]. These biological degradation processes represent a significant sink for atmospheric chloromethane [32]. Specialized bacteria can utilize chloromethane as both a carbon and energy source through specific metabolic pathways [32].

Industrial chloromethane production relies on two predominant methodologies that have evolved to address different market requirements and operational constraints. These processes differ significantly in their thermodynamic requirements, selectivity profiles, and hydrogen chloride management strategies [1] [2] [4].

Methane Chlorination Mechanisms

The thermal chlorination of methane represents the earliest commercial approach to chloromethane production, initiated by Hoechst in 1923 [5]. This process operates through a free radical mechanism under elevated temperature conditions of 400-450°C at slightly elevated pressure [2] [5]. The strongly exothermic reaction proceeds without external heat input and typically occurs in the absence of catalysts [5].

The mechanistic pathway involves three distinct phases: initiation through homolytic cleavage of chlorine molecules, propagation through sequential radical substitution reactions, and termination via radical coupling reactions [6] [7] [8]. The initiation step requires ultraviolet light or thermal energy to achieve homolytic cleavage of the chlorine-chlorine bond, generating chlorine radicals [6] [9]. During the propagation phase, chlorine radicals abstract hydrogen atoms from methane, forming methyl radicals and hydrogen chloride, followed by chlorine abstraction from molecular chlorine by methyl radicals, producing chloromethane and regenerating chlorine radicals [6] [7] [9].

Reaction StepReaction EquationTemperature Range (°C)Activation EnergyProduct Distribution
InitiationCl₂ → 2Cl-400-450UV light/heatN/A
Propagation 1CH₄ + Cl- → CH₃- + HCl400-450LowN/A
Propagation 2CH₃- + Cl₂ → CH₃Cl + Cl-400-450LowCH₃Cl formation
TerminationCl- + Cl- → Cl₂400-450Radical couplingChain termination

The product distribution during methane chlorination depends critically on the chlorine-to-methane ratio employed. When preferential monochloromethane production is desired, a large excess of methane (approximately tenfold) must be utilized to achieve satisfactory yields, as chloromethane undergoes more rapid chlorination than methane [5]. Conversely, equimolar chlorine-to-methane ratios result in the formation of all possible chlorinated methanes in specific molar percentages [5].

The selectivity toward chlorinated carbon-1 products exceeds 97 percent, with byproducts including hexachloroethane and small quantities of trichloroethylene [5]. Modern industrial implementations employ sophisticated separation systems involving low-temperature condensers and pressure distillation to isolate pure chloromethane from the reaction mixture [5].

Methanol Hydrochlorination Techniques

Methanol hydrochlorination has emerged as the predominant industrial method for selective chloromethane production, offering superior selectivity and hydrogen chloride utilization compared to methane chlorination [1] [2] [4]. This process involves the nucleophilic substitution of the hydroxyl group in methanol by chloride ion from hydrogen chloride, generating chloromethane and water with an exothermic heat release of 33 kilojoules per mole [10].

The reaction can be conducted in either gas-phase or liquid-phase configurations, with gas-phase processes typically employing catalysts to enhance reaction rates [2] [10]. Industrial gas-phase operations utilize activated aluminum oxide as the primary catalyst, maintaining temperatures of 280-350°C and pressures of 0.3-0.6 megapascals [2] [4]. Excess hydrogen chloride is introduced to provide favorable equilibrium conditions, achieving conversions of 96-99 percent with selectivity toward chloromethane of 96-99 percent [2].

ParameterGas PhaseLiquid PhaseNotes
Temperature280-350°C140-160°CHigher temp
Pressure3-6 bar1 barHigher pressure
CatalystActivated Al₂O₃ZnCl₂Solid catalyst
Feedstock RatioExcess HClCH₃OH:HCl = 1:1.2Excess HCl needed
Conversion96-99%80-90%Higher conversion
Selectivity96-99%90-95%Lower selectivity

Liquid-phase hydrochlorination processes operate at lower temperatures of 140-160°C using zinc chloride catalyst solutions with concentrations of 70-80 weight percent [10]. The mechanism involves initial protonation of methanol by hydrogen chloride, generating a positively charged intermediate, followed by nucleophilic attack by chloride ion leading to bond cleavage and chloromethane formation [10].

The methanol hydrochlorination approach offers several advantages over methane chlorination, including utilization rather than generation of hydrogen chloride, single target product formation, and avoidance of complex separation requirements [2]. The ready availability and low cost of methanol through low-pressure synthesis techniques, combined with facile transport and storage characteristics, provide additional operational benefits [2].

Catalytic Synthesis Approaches

Catalytic methodologies for chloromethane synthesis have evolved to address limitations of thermal processes, offering enhanced selectivity, reduced energy requirements, and improved process control. These approaches encompass zeolite-based catalytic systems and metal oxide catalytic frameworks [11] [12] [13].

Zeolite-Based Catalysts

Zeolite catalysts provide unique advantages for chloromethane synthesis through their distinctive pore structures, thermal stability up to 400°C, and capability for metal dispersion support [11] [13] [14]. Various zeolite frameworks, including ZSM-5, Beta, and faujasite structures, have demonstrated effectiveness in chloromethane-related transformations [11] [14] [15].

Metal-exchanged zeolites, particularly those containing lithium, sodium, potassium, and magnesium cations, exhibit catalytic activity for chloromethane hydrolysis and related reactions [11]. Theoretical density functional theory studies reveal that chloromethane adsorption on zeolite active sites involves ion-dipole interactions between metal cations and chlorine atoms [11]. The catalytic mechanism proceeds through two potential pathways: formation of adsorbed methoxide intermediates or direct nucleophilic attack by water molecules [11].

The direct, single-step mechanism demonstrates lower activation energy compared to methoxide-mediated pathways across all studied zeolite systems [11]. For lithium-exchanged zeolites, the activation energy difference reaches 18.6 kilojoules per mole, indicating beneficial electrostatic stabilization effects [11]. The presence of two aluminum sites in the zeolite framework further stabilizes transition states, enhancing catalytic performance [11].

Catalyst TypeExamplesTemperature (°C)Selectivity (%)MechanismAdvantages
Zeolite-BasedHZSM-5, Beta, Y-type400-50085-95Acid-catalyzedHigh selectivity
Metal OxideCeO₂, Co₃O₄, Al₂O₃350-48070-85RedoxThermal stability
Mixed SystemsSnO₂/SSZ-13400-450>85BifunctionalControlled acidity

Zeolite-supported transition metal oxide catalysts, including cobalt oxide on ZSM-5 frameworks, demonstrate enhanced performance for chloromethane-related reactions compared to pure metal oxides [13]. The synergistic effects between zeolite frameworks and supported metal oxides effectively reduce polychlorinated byproduct formation and suppress catalyst deactivation during reaction processes [13].

Metal Oxide Catalytic Systems

Metal oxide catalysts offer robust platforms for chloromethane synthesis and transformation reactions, characterized by thermal stability, redox functionality, and tunable surface properties [12] [16] [17]. Cerium oxide, cobalt oxide, and aluminum oxide represent prominent examples of effective metal oxide catalytic systems [12] [16] [18].

Cerium oxide catalysts demonstrate effectiveness for methane oxychlorination to produce chloromethane, operating at temperatures of 480°C [12]. Optimization studies reveal that the oxygen-to-hydrogen chloride ratio of 1:2 represents the most critical parameter for achieving high methane conversion and chloromethane selectivity [12]. The optimum reactant ratio of methane:oxygen:hydrogen chloride at 4:1.5:3 yields maximum chloromethane production of 14.3 percent [12].

Cobalt-based oxide catalysts exhibit superior performance for chloromethane elimination and transformation reactions under humid conditions [17]. Ammonium fluoride-modified cobalt oxide achieves 90 percent dichloromethane conversion through catalytic ozonation at 120°C with an ozone-to-dichloromethane ratio of 10.0 [17]. Water addition facilitates transformation and mineralization while suppressing byproduct formation, demonstrating tolerance for water content up to 12.5 volume percent [17].

The catalytic mechanism for cobalt oxide systems involves Mars van Krevelen pathways, where chloromethane oxidation occurs through lattice oxygen species, followed by oxygen vacancy generation and subsequent reoxidation by gas-phase oxygen [18]. The reducibility of cobalt species and surface oxygen mobility represent critical factors determining catalytic performance [18].

Supported metal oxide catalysts on high surface area carriers demonstrate enhanced stability and activity compared to unsupported systems [16]. Transition metal oxides including chromium, iron, and copper supported on HZSM-5 zeolites show varying stability performances during dichloromethane catalytic combustion [16]. Chromium oxide exhibits superior catalytic stability, while iron and copper oxides experience deactivation through coke formation and chlorine poisoning, respectively [16].

Laboratory-Scale Preparation Methods

Laboratory-scale chloromethane preparation encompasses various methodologies designed for research applications, analytical purposes, and small-scale synthesis requirements. These methods prioritize safety, convenience, and reproducibility while accommodating limited infrastructure and reagent availability [19] [20] [21].

The classical laboratory synthesis involves bubbling hydrogen chloride gas through boiling methanol, either with or without zinc chloride catalyst [19] [20]. This approach operates at atmospheric pressure and temperatures of 65-80°C, achieving yields of 80-95 percent with selectivity toward chloromethane of 95-99 percent [19]. Alternative configurations involve passing combined methanol and hydrogen chloride vapors over aluminum oxide catalyst at 350°C [19].

MethodReagentsTemperature (°C)Pressure (bar)Yield (%)Selectivity (%)
HCl + MethanolCH₃OH + HCl65-80180-9595-99
MechanochemicalCH₄ + TCCA<150130-9595
PhotochemicalCH₄ + Cl₂ + hν25-200120-6066
ElectrochemicalCH₄ + Cl⁻ + light25110-3040-60

Mechanochemical activation represents an innovative approach for chloromethane synthesis under benign conditions, employing trichloroisocyanuric acid as a noncorrosive solid chlorinating agent [22] [23]. This method releases active chlorine species upon milling with Lewis acids such as aluminum oxide and cerium oxide, functionalizing methane at moderate temperatures below 150°C [22] [23]. Parameter optimization yields maximum methane chlorination rates of 0.8 micromoles per gram catalyst per second [22].

Mechanochemical activation demonstrates significant advantages over thermal processes, permitting substantially lower reaction temperatures (90°C versus 200°C) while achieving drastically improved chloromethane selectivity (95 percent versus 66 percent at 30 percent conversion) [22] [23]. The mechanochemical approach avoids corrosive conditions and eliminates the need for subsequent separation of chloromethane mixtures [22].

Photochemical and electrochemical methods provide alternative approaches for laboratory-scale chloromethane preparation [24] [19]. Photochemical synthesis involves methane chlorination under ultraviolet irradiation, generating chloromethane as a side product [19]. Electrochemical approaches utilize three-phase interfaces involving gas, solution, and electrode components under room temperature illumination [24].

Microreactor technology offers enhanced safety and reproducibility for laboratory studies involving chloromethane [21]. Microstructured reactors guarantee high heat transfer rates and low reagent holdup, enabling safe handling of the potentially hazardous gas [21]. Elevated pressure conditions create liquid-liquid systems with enhanced chloromethane solubility in aqueous phases, facilitating controlled reaction studies [21].

Physical Description

Methyl chloride appears as a colorless gas with a faint sweet odor. Shipped as a liquid under its vapor pressure. A leak may either be liquid or vapor. Contact with the liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. Can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used to make other chemicals and as a herbicide.
GasVapor; Liquid
COLOURLESS LIQUEFIED GAS.
Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations.
Colorless gas with a faint, sweet odor which is not noticeable at dangerous concentrations. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless compressed gas or liquid

XLogP3

0.8

Boiling Point

-11.6 °F at 760 mm Hg (NTP, 1992)
-24.0 °C
-23.7 °C
-12°F

Flash Point

-49.9 °F (NTP, 1992)
-50 °F (closed cup)
<32 °F
Flammable gas
-49.0°F
NA (Gas)

Vapor Density

1.8 (NTP, 1992) (Relative to Air)
1.8 (Air = 1)
Relative vapor density (air = 1): 2.47
1.78

Density

0.997 at -11.2 °F (USCG, 1999)
0.911 g/cu cm at 25 °C (pressure > 1 atm)
Relative density (water = 1): 0.91
0.997 at -11.2°F
1.78(relative gas density)

LogP

0.91 (LogP)
log Kow = 0.91
0.91

Odor

Faint sweet ethereal odor
Mild odo

Melting Point

-143 °F (NTP, 1992)
-97.7 °C
-97.6 °C
-97 °C
-144°F

UNII

A6R43525YO

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Use and Manufacturing

IDENTIFICATION: Methyl chloride is a colorless compressed gas or liquid. It has a mild odor and sweet taste. Methyl chloride is very soluble in water. It is corrosive to some plastics, rubber and coatings as well as aluminum. It occurs in tobacco plants. It is a component of smoke from burning tobacco, grass, wood, charcoal, coal and smoldering incense. Methyl chloride occurs in seawater from natural processes that occur in oceans. USE: Methyl chloride is an important commercial chemical that is used to make other chemical products and as an industrial solvent. It has been used as an aerosol propellant and as a local anesthetic. EXPOSURE: Workers who produce or use methyl chloride may breathe in mists or have direct skin contact. The general population may be exposed by breathing in air, smoking cigarettes, burning incense or from drinking contaminated water. High exposure may occur from leaking refrigerators or refrigeration systems. Burning vinyl plastic or silicone rubber releases methyl chloride in the smoke. Another source of exposure is chlorinated swimming pools. If methyl chloride is released to the environment it will be broken down gradually in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move easily through soil. It is generally not broken down by microorganisms but may biodegrade depending on the microbes past exposure and amount of oxygen available. Methyl chloride is not expected to build up in fish. RISK: The nervous system is the main target of methyl chloride toxicity in humans. Tiredness, blurred vision, mental confusion, headache, changes in mood, incoordination, staggering gait, and tremors have been reported in workers exposed to moderate doses of methyl chloride over time. Blurred or double vision, headache, nausea, drowsiness, confusion, giddiness, incoordination, tingling in the hands and feet, and difficulty walking and speaking may occur in humans following a single exposure to high air levels of methyl chloride. Exposure to extremely high air levels have led to convulsions, coma, liver and kidney damage, respiratory failure, and death. Skin irritation and redness occurs with direct skin contact. Skin contact may also lead to nervous system effects, as methyl chloride can be absorbed through the skin. Damage to sperm and decreased fertility have been reported in some male workers exposed to moderate doses of methyl chloride over time, and slightly higher abortion rates have been reported in some female workers. However, workers generally were exposed to multiple chemicals so it is unclear if effects are due to methyl chloride exposure. In laboratory animals, damage to testes and sperm and reduced male fertility were observed following inhalation exposure to high air levels of methyl chloride over time. Some females who became pregnant by these males aborted. Data on the potential for methyl chloride to cause birth defects in humans are not available. Cardiac malformations and delayed fetal development occurred in laboratory animals following inhalation exposure to very high air levels during pregnancy. Limited human data do not identify increased risk of cancer in workers exposed to methyl chloride. In laboratory animals, kidney tumors have been reported in male mice following life-time exposure to high levels of methyl chloride. No tumors were induced in female mice or male or female rats. The International Agency for Research on Cancer and the U.S. EPA IRIS program have concluded that methyl chloride is not classifiable as a human carcinogen based on inadequate evidence for cancer in laboratory animals. The potential for methyl chloride to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

760 mm Hg at -11 °F ; 3672 mm Hg at 68° F (NTP, 1992)
4.30e+03 mmHg
4300 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 573
3672 mmHg
5.0 atm

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Impurities

The most likely contaminants in /chloromethane made by hydrochlorination of methanol/ ... are water vapor and hydrogen chloride gas.
A representative technical grade of methyl chloride contains not more than the following indicated quantities in ppm of impurities: water, 100; acid, such as HCl, 10; methyl ether, 20; methanol, 50; acetone, 50; residue, 100. No free chlorine should be detectable. Traces of higher chlorides are generally present in methyl chloride produced by chlorination of methane.

Other CAS

74-87-3
2108-20-5

Wikipedia

Chloromethane

Biological Half Life

50-90 minutes
... Apparent steady-state blood methyl chloride (MeCl) concentrations were proportionate to exposure concentration in rats and dogs exposed to 50 and 1000 ppm. Furthermore, blood MeCl concentrations were similar in both species when they were exposed to the same concentration. A linear two-compartment open model described the blood MeCl data: alpha and beta phase elimination half-times corresponded to approximately 4 and 15 min, respectively, in rats, and 8 and 40 min in dogs.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Fire Hazards -> Teratogens, Flammable - 4th degree

Methods of Manufacturing

Monochloromethane production from methanol and hydrogen chloride is carried out catalytically in the gas phase at 0.3-0.6 MPa (3-6 bar) and temperatures of 280-350 °C. The usual catalyst is activated aluminum oxide. Excess hydrogen chloride is introduced in order to provide a more favorable equilibrium point (located 96-99% on the side of products at 280-350 °C) and to reduce the formation of dimethyl ether as a side product (0.2 to 1%). The raw materials must be of high purity in order to prolong catalyst life as much as possible. Technically pure (99.9%) methanol is employed, along with very clean hydrogen chloride. In the event that the latter is obtained from hydrochloric acid, it must be subjected to special purification (stripping) in order to remove interfering chlorinated hydrocarbons.
Derivation: (1) Chlorination of methane; (2) Action of hydrochloric acid on methanol either in vapor or liquid phase.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Methane, chloro-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1001, Issue 2; Procedure: gas chromatography with flame ionization detection; Analyte: methyl chloride; Matrix: air; Detection Limit: 0.01 mg/sample.
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: methyl chloride; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.17 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: methyl chloride; Matrix: municipal and industrial discharges; Detection Limit: 0.08 ug/L.
Method: EPA-EAD 624; Procedure: gas chromatography/mass spectrometry; Analyte: methyl chloride; Matrix: water; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for METHYL CHLORIDE (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

S-METHYLCYSTEINE WAS DETECTED IN URINE OF WORKERS EXPOSED TO METHYL CHLORIDE BY GAS CHROMATOGRAPHY.
The characteristics and routine use of colorimetric, gas chromatographic, and high performance liquid chromatographic methods for the determination of urinary metabolites of organic solvents are reviewed. The solvents studied included ... methyl chloride.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Contents under pressure. Moisture sensitive. Storage class (TRGS 510): Gases
Store in well-ventilated place controlled below 40 °C. No exposure to direct sunlight. ... Electrical equipment of spark-resistant construction is preferred.
Store separately from all other flammable materials. ... Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Methyl chloride must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, chlorates, nitrates, and permanganates) or chemically active metals (such as sodium, potassium, powdered aluminum, zinc, and magnesium), since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat and direct sunlight. Sources of ignition, such as smoking and open flames, are prohibited where methyl chloride is used, handled, or stored in a manner that could create a potential fire ot explosion hazard. Wherever methyl chloride is used, handled, manufactured, or stored, use explosion-proof electrical equipment for fittings. Procedures for the handling, use, and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169, as with the recommendations of the Compressed Gas Association. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

Interactions

Lethargy may be more pronounced in patients also taking a benzodiazepine.
Human behavioral effects resulting from the ingestion of an average dose of diazepam and from 3 h of inhaling either 100 ppm or 200 ppm of methyl chloride (MeCl) were studied in the laboratory. Each of 56 volunteers was randomly assigned to one of six groups comprising the combinations of diazepam and placebo and one of the two levels of MeCl plus control. Each individual was tested in an environmental room on three tasks involving components of eye-hand coordination, mental alertness, and time discrimination. Both pretreatment and treatment data were obtained. Diazepam produced a significant 10% impairment in task performance, whereas the effect of 200 ppm of MeCl was marginally significant (average performance impairment of 4.5%). When the two agents were combined, total impairment was equal to the sum of the individually induced losses. Large interindividual differences in breath and blood levels were found for MeCl.
The effectiveness of the cyclooxygenase/lipoxygenase inhibitor, BW755C in preventing the toxicity induced in male F-344 rats by methyl chloride was examined; BW755C (10 mg/kg ip, 1 hr pre and postexposure) prevented both lethality (0/6 vs 8/12 in controls) and epididymal granuloma formation (0/6 vs 4/4 in control) in rats exposed to 7500 ppm methyl chloride 6 hr/day for 2 days. Additionally rats were exposed to 5000 ppm methyl chloride 6 hr/day for 5 days, with and without BW755C treatment as described above. The rats were killed on day 5 and tissues processed for light microscopic examination. Methyl chloride exposed rats showed hepatocellular cloudy swelling, degradation of renal proximal convoluted tubules, vacuolar degeneration in the adrenal cortex, necrosis of the internal granular layer of the cerebellum, and degenerative changes in the testis and epidermis, including formation of epididymal sperm granulomas. With the exception of the adrenal, tissues examined in rats of the methyl chloride/BW755C treatment group showed virtually no histological evidence of lesions. BW755C did not significantly alter metabolism of (14)C methyl chloride to (14)carbon dioxide or (14)carbon in urine, not did it affect the distribution to various organs of radioactivity derived from (14) methyl chloride. Therefore, BW755C protection against methyl chloride toxicity did not appear to result from altered methyl chloride metabolism or disposition. Instead, the protection was apparently related to the pharmacological activity of BW755C as an inhibitor of leukotriene and prostaglandin synthesis.
Inhalation of (14)C-labeled methyl chloride by rats ... at ... 6 hr exposure to 500 or 1500 ppm. ... Pretreatment of rats with cycloheximide reduced the amt of methyl chloride-derived radioactivity associated with tissue protein by 42-58%, whereas (3H)leucine incorporation was inhibited by 75-85%, indicating that most, but not necessarily all, of the uptake of (14)C-methyl chloride into protein was dependent on normal protein synthesis. Pretreatment with methotrexate inhibited the uptake of (14)C-methyl chloride into lipid, acid-insoluble material, RNA, and DNA by 47, 64, 65, and 93%, respectively. Pretreatment with methanol inhibited (14)C-methyl chloride uptake into acid-insoluble material by 66%. Most of the (14)carbon appearing in macromolecules following inhalation of (14)C-methyl chloride arose through metabolic incorporation, stemming from metabolism of methyl chloride via the 1-C pool. Methanol apparently competed with methyl chloride for entry into this pool, although the failure of ethanol, 4-methylpyrazole, or 3-amino-1,2,4-triazole to inhibit (14)C-methyl chloride incorporation indicated that methyl chloride was not metabolized to methanol per se. Methanol pretreatment also inhibited (14)CO2 evolution from (14)C-methyl chloride, indicating that metabolism of methyl chloride via 1-C pathways may be of major quantitative significance.
For more Interactions (Complete) data for METHYL CHLORIDE (6 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.
Above 400 °C or in strong UV light in the presence of air and moisture it decomposes with the emission of hydrogen chloride, carbon dioxide, carbon monoxide and phosgene.
... Thermally stable up to 427 °C (800 °F). ...
Chloromethane is stable when dry. ...

Dates

Last modified: 08-15-2023

Methyl Chloride and Methyl Bromide Production and Consumption in Coastal Antarctic Tundra Soils Subject to Sea Animal Activities

Wanying Zhang, Yi Jiao, Renbin Zhu, Robert C Rhew
PMID: 32935983   DOI: 10.1021/acs.est.0c04257

Abstract

Methyl chloride (CH
Cl) and methyl bromide (CH
Br) are the predominant carriers of natural chlorine and bromine from the troposphere to the stratosphere, which can catalyze the destruction of stratospheric ozone. Here, penguin colony soils (PCS) and the adjacent tundra soils (i.e., penguin-lacking colony soils, PLS), seal colony soils (SCS), tundra marsh soils (TMS), and normal upland tundra soils (UTS) in coastal Antarctica were collected and incubated for the first time to confirm that these soils were CH
Cl and CH
Br sources or sinks. Overall, tundra soil acted as a net sink for CH
Cl and CH
Br with potential flux ranges from -18.1 to -2.8 pmol g
d
and -1.32 to -0.24 pmol g
d
, respectively. The deposition of penguin guano or seal excrement into tundra soils facilitated the simultaneous production of CH
Cl and CH
Br and resulted in a smaller sink in PCS, SCS, and PLS. Laboratory-based thermal treatments and anaerobic incubation experiments suggested that the consumption of CH
Cl and CH
Br was predominantly mediated by microbes while the production was abiotic and O
independent. Temperature gradient incubations revealed that increasing soil temperature promoted the consumption of CH
Cl and CH
Br in UTS, suggesting that the regional sink may increase with Antarctic warming, depending on changes in soil moisture and abiotic production rates.


A bioinspired strategy for designing well-ordered nanotubular structures by templateless electropolymerization of thieno[3,4-

Imen Bousrih, Mejda El Kateb, Caroline R Szczepanski, Mohammed Beji, Frédéric Guittard, Thierry Darmanin
PMID: 32008445   DOI: 10.1098/rsta.2019.0450

Abstract

Here, a bioinspired strategy is used to prepare well-ordered nanotubular structures, as observed in animals and plants, such as gecko toe pads or corals. The nanotubes are obtained by templateless electropolymerization of thieno[3,4-
]thiophene-based monomers with various aromatic groups in an organic solvent (dichloromethane). The most interesting and robust structures were obtained with carbazole and pyrene substituents to the base monomer structure, since these groups participate significantly in the polymerization and also have strong
-stacking interactions. The addition of water to electropolymerization solvent significantly impacted the formation of nanotubes, as it caused the release of a significant amount of H
and O
bubbles, depending on the electropolymerization method. Identifying templateless approaches to vary nanotubular structures is very interesting, as these materials are sought-after for applications in water harvesting systems. This article is part of the theme issue 'Bioinspired materials and surfaces for green science and technology (part 3)'.


Sources and sinks of chloromethane in a salt marsh ecosystem: constraints from concentration and stable isotope measurements of laboratory incubation experiments

Frank Keppler, Amelie Ninja Röhling, Nicole Jaeger, Moritz Schroll, Simon Christoph Hartmann, Markus Greule
PMID: 32080692   DOI: 10.1039/c9em00540d

Abstract

Chloromethane (CH
Cl) is the most abundant long-lived chlorinated organic compound in the atmosphere and contributes significantly to natural stratospheric ozone depletion. Salt marsh ecosystems including halophyte plants are a known source of atmospheric CH
Cl but estimates of their total global source strength are highly uncertain and knowledge of the major production and consumption processes in the atmosphere-halophyte-soil system is yet incomplete. In this study we investigated the halophyte plant, Salicornia europaea, and soil samples from a coastal salt marsh site in Sardinia/Italy for their potential to emit and consume CH
Cl and using flux measurements, stable isotope techniques and Arrhenius plots differentiated between biotic and abiotic processes. Our laboratory approach clearly shows that at least 6 different production and consumption processes are active in controlling atmospheric CH
Cl fluxes of a salt marsh ecosystem. CH
Cl release by dried plant and soil material was substantially higher than that from the fresh material at temperatures ranging from 20 to 70 °C. Results of Arrhenius plots helped to distinguish between biotic and abiotic formation processes in plants and soils. Biotic CH
Cl consumption rates were highest at 30 °C for plants and 50 °C for soils, and microbial uptake was higher in soils with higher organic matter content. Stable isotope techniques helped to distinguish between formation and degradation processes and also provided a deeper insight into potential methyl moiety donor compounds, such as S-adenosyl-l-methionine, S-methylmethionine and pectin, that might be involved in the abiotic and biotic CH
Cl production processes. Our results clearly indicate that cycling of CH
Cl in salt marsh ecosystems is a result of several biotic and abiotic processes occurring simultaneously in the atmosphere-plant-soil system. Important precursor compounds for biotic and abiotic CH
Cl formation might be methionine derivatives and pectin. All formation and degradation processes are temperature dependent and thus environmental changes might affect the strength of each source and sink within salt marsh ecosystems and thus considerably alter total fluxes of CH
Cl from salt marsh ecosystems to the atmosphere.


Simple and Efficient Truncation of Virtual Spaces in Embedded Wave Functions via Concentric Localization

Daniel Claudino, Nicholas J Mayhall
PMID: 31545600   DOI: 10.1021/acs.jctc.9b00682

Abstract

We present a strategy to generate "concentrically local orbitals" for the purpose of decreasing the computational cost of wave function-in-density functional theory (WF-in-DFT) embedding. The concentric localization is performed for the virtual orbitals by first projecting the virtual space onto atomic orbitals centered on the embedded atoms. Using a one-particle operator, these projected orbitals are then taken as a starting point to iteratively span the virtual space, recursively creating virtual orbital "shells" with consecutively decreasing correlation energy recovery at each iteration. This process can be repeated to convergence, allowing for tunable accuracy. Assessment of the proposed scheme is performed by application to the potential energy diagram of the Menshutkin reaction of chloromethane and ammonia inside a segment of a carbon nanotube and the torsional potential of a simplified version of the retinal chromophore.


Modelling of the methyl halide biodegradation in bacteria and its effect on environmental systems

Pankaj Bhatt, Kalyanbrata Pal, Geeta Bhandari, Anupam Barh
PMID: 31378365   DOI: 10.1016/j.pestbp.2019.04.015

Abstract

Methyl halide group of pesticides are being used widely in past decades as fumigant but due to their hazardous effect, these pesticides are not sold directly. They are volatile and gaseous in nature and may easily come in the contact of trophosphere and stratosphere. In troposphere, they are harmful to the living beings; nevertheless, in stratosphere they react with ozone and degrade the ozone layers. In this study, we have investigated the in-silico pathways of methyl halide and its toxic effect on living systems like pest, humans and environment. Till date, limited studies provide the understanding of degradation of methyl halide and its effect on the environment. This leads to availability of scanty information for overall bio-magnifications of methyl halides at molecular and cellular level. The model developed in the present study explains how a volatile toxic compound not only affects living systems on earth but also on environmental layers. Hub nodes were also evaluated by investigating the developed model topologically. Methyl transferase system is identified as promising enzyme in response to degradation of methyl halides.


Isotopic Characterization (

Axel Horst, Magali Bonifacie, Gérard Bardoux, Hans Hermann Richnow
PMID: 31286766   DOI: 10.1021/acs.est.9b02165

Abstract

Methyl bromide (CH
Br) and methyl chloride (CH
Cl) significantly contribute to stratospheric ozone depletion. The atmospheric budgets of both compounds are unbalanced with known degradation processes outweighing known emissions. Stable isotope analysis may be capable to identify and quantify emissions and to achieve a balanced budget. Degradation processes do, however, cause isotope fractionation in methyl halides after emission and hence knowledge about these processes is a crucial prerequisite for any isotopic mass balance approach. In the current study, triple-element isotope analysis (
H,
C,
Cl/
Br) was applied to investigate the two main abiotic degradation processes of methyl halides (CH
X) in fresh and seawater: hydrolysis and halide exchange. For CH
Br, nucleophilic attack by both H
O and Cl
caused significant primary carbon and bromine isotope effects accompanied by a secondary inverse hydrogen isotope effect. For CH
Cl only nucleophilic substitution by H
O was observed at significant rates causing large primary carbon and chlorine isotope effects and a secondary inverse hydrogen isotope effect. Observed dual-element isotope ratios differed slightly from literature values for microbial degradation in water and hugely from radical reactions in the troposphere. This bodes well for successfully distinguishing and quantifying degradation processes in atmospheric methyl halides using triple-element isotope analysis.


Chlorine Isotope Fractionation of the Major Chloromethane Degradation Processes in the Environment

Frank Keppler, Jaime D Barnes, Axel Horst, Enno Bahlmann, Jing Luo, Thierry Nadalig, Markus Greule, S Christoph Hartmann, Stéphane Vuilleumier
PMID: 31880153   DOI: 10.1021/acs.est.9b06139

Abstract

Chloromethane (CH
Cl) is an important source of chlorine in the stratosphere, but detailed knowledge of the magnitude of its sources and sinks is missing. Here, we measured the stable chlorine isotope fractionation (ε
) associated with the major abiotic and biotic CH
Cl sinks in the environment, namely, CH
Cl degradation by hydroxyl (
OH) and chlorine (
Cl) radicals in the troposphere and by reference bacteria
CM4 and
MB2 from terrestrial and marine environments, respectively. No chlorine isotope fractionation was detected for reaction of CH
Cl with
OH and
Cl radicals, whereas a large chlorine isotope fractionation (ε
) of -10.9 ± 0.7‰ (
= 3) and -9.4 ± 0.9 (
= 3) was found for CH
Cl degradation by
CM4 and
MB2, respectively. The large difference in chlorine isotope fractionation observed between tropospheric and bacterial degradation of CH
Cl provides an effective isotopic tool to characterize and distinguish between major abiotic and biotic processes contributing to the CH
Cl sink in the environment. Our findings demonstrate the potential of emerging triple-element isotopic approaches including chlorine to carbon and hydrogen analysis for the assessment of global cycling of organochlorines.


Photochemical Generation of Methyl Chloride from Humic Aicd: Impacts of Precursor Concentration, Solution pH, Solution Salinity and Ferric Ion

Hui Liu, Yingying Pu, Tong Tong, Xiaomei Zhu, Bing Sun, Xiaoxing Zhang
PMID: 31941122   DOI: 10.3390/ijerph17020503

Abstract

Methyl chloride (CH
Cl) is presently understood to arise from biotic and abiotic processes in marine systems. However, the production of CH
Cl via photochemical processes has not been well studied. Here, we reported the production of CH
Cl from humic acid (HA) in sunlit saline water and the effects of the concentration of HA, chloride ions, ferric ions and pH were investigated. HA in aqueous chloride solutions or natural seawater were irradiated under an artificial light, and the amounts of CH
Cl were determined using a purge-and-trap and gas chromatography-mass spectrometry. CH
Cl was generated upon irradiation and its amount increased with increasing irradiation time and the light intensity. The formation of CH
Cl increased with an increase of HA concentration ranging from 2 mg L
to 20 mg L
and chloride ion concentration ranging from 0.02 mol L
to 0.5 mol L
. The photochemical production of CH
Cl was pH-dependent, with the highest amount of CH
Cl generating near neutral conditions. Additionally, the generation of CH
Cl was inhibited by ferric ions. Finally, natural coastal seawater was irradiated under artificial light and the concentration of CH
Cl rose significantly. Our results suggest that the photochemical process of HA may be a source of CH
Cl in the marine environment.


Physiological responses of Chlorella pyrenoidosa to 1-hexyl-3-methyl chloride ionic liquids with different cations

Mingkang Jin, Huan Wang, Zhe Li, Linya Fu, Linglong Chu, Jian Wu, Shaoting Du, Huijun Liu
PMID: 31176218   DOI: 10.1016/j.scitotenv.2019.05.303

Abstract

Ionic liquids (ILs) are massively used in multiple fields of industry, and consequently, they have entered the environment and become potential threats to the respective ecosystems. In this paper, the toxicity of two different cationic types of ILs (1-hexyl-3-methyl pyridine chloride ([C
Py]Cl) and 1-hexyl-3-methyl imidazole chloride ([C
MIM]Cl)) to Chlorella pyrenoidosa (C. pyrenoidosa) was investigated. Growth inhibition increased with increasing ILs concentrations. C. pyrenoidosa showed a certain recovery at low ILs concentrations, the growth inhibition decreased from 6.13% to 1.57% of the control from 24 h to 96 h, respectively, in 0.5 mg/L [C
MIM]Cl treatment. However, growth inhibition was negatively related with exposure time at high concentrations, and the strongest toxic effects were observed after 48 h. The IC
values (half inhibitory concentration) were 8.47, 6.65, 6.91 and 7.11 mg/L of [C
MIM]Cl, respectively, in 24, 48, 72, and 96 h, and were 9.05, 6.83, 7.79 and 8.14 mg/L of [C
Py]Cl, respectively. Chlorophyll content declined with higher concentrations of the ILs. The values of chlorophyll fluorescence parameters: the maximum effective quantum yield of photosystem II (PSII) (F
/F
), maximum quantum yield in PSII (F
/F
), and photosynthetic efficiency in PSII (Y(II)), decreased, whereas the minimal fluorescence (F
) increased following the ILs treatment, indicating damage to the photosystem II. [C
MIM]Cl and [C
Py]Cl caused deformation of algae cells, plasmolysis, and damage of the cell membrane and cell wall, and affected organelle structure. Reactive oxygen species (ROS) concentrations increased with higher ILs concentrations from, and superoxide dismutase and catalase activity first increased and then decreased, indicating that the antioxidant defense system was activated to counteract ROS. ROS was the main stress in C. pyrenoidosa induced by ILs, and compared with [C
Py]Cl, [C
MIM]Cl were more toxic to C. pyrenoidosa.


Methylotrophs and Methylotroph Populations for Chloromethane Degradation

Françoise Bringel, Ludovic Besaury, Pierre Amato, Eileen Kröber, Steffen Kolb, Frank Keppler, Stéphane Vuilleumier, Thierry Nadalig
PMID: 31166190   DOI: 10.21775/cimb.033.149

Abstract

Chloromethane is a halogenated volatile organic compound, produced in large quantities by terrestrial vegetation. After its release to the troposphere and transport to the stratosphere, its photolysis contributes to the degradation of stratospheric ozone. A better knowledge of chloromethane sources (production) and sinks (degradation) is a prerequisite to estimate its atmospheric budget in the context of global warming. The degradation of chloromethane by methylotrophic communities in terrestrial environments is a major underestimated chloromethane sink. Methylotrophs isolated from soils, marine environments and more recently from the phyllosphere have been grown under laboratory conditions using chloromethane as the sole carbon source. In addition to anaerobes that degrade chloromethane, the majority of cultivated strains were isolated in aerobiosis for their ability to use chloromethane as sole carbon and energy source. Among those, the Proteobacterium
(recently reclassified as
) harbours the only characterisized 'chloromethane utilization' (
) pathway, so far. This pathway is not representative of chloromethane-utilizing populations in the environment as
genes are rare in metagenomes. Recently, combined 'omics' biological approaches with chloromethane carbon and hydrogen stable isotope fractionation measurements in microcosms, indicated that microorganisms in soils and the phyllosphere (plant aerial parts) represent major sinks of chloromethane in contrast to more recently recognized microbe-inhabited environments, such as clouds. Cultivated chloromethane-degraders lacking the
genes display a singular isotope fractionation signature of chloromethane. Moreover, 13CH3Cl labelling of active methylotrophic communities by stable isotope probing in soils identify taxa that differ from the taxa known for chloromethane degradation. These observations suggest that new biomarkers for detecting active microbial chloromethane-utilizers in the environment are needed to assess the contribution of microorganisms to the global chloromethane cycle.


Explore Compound Types